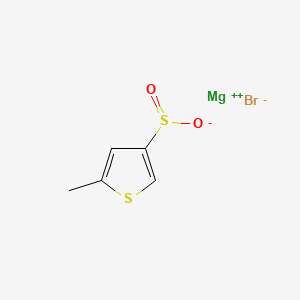
Magnesium 5-methylthiophene-3-sulfinate bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium 5-methylthiophene-3-sulfinate bromide is a chemical compound that features a magnesium ion coordinated with a 5-methylthiophene-3-sulfinate anion and a bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium 5-methylthiophene-3-sulfinate bromide typically involves the reaction of 5-methylthiophene-3-sulfinic acid with a magnesium salt, such as magnesium bromide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium 5-methylthiophene-3-sulfinate bromide can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halide exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: 5-methylthiophene-3-sulfonate derivatives.
Reduction: 5-methylthiophene-3-thiol.
Substitution: Magnesium 5-methylthiophene-3-sulfinate chloride or iodide.
Applications De Recherche Scientifique
Magnesium 5-methylthiophene-3-sulfinate bromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of magnesium 5-methylthiophene-3-sulfinate bromide involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in nucleophilic substitution reactions. The magnesium ion can coordinate with other ligands, facilitating the formation of complex structures. These interactions can influence the compound’s reactivity and its ability to form stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium 5-methylthiophene-3-sulfonate
- Magnesium 5-methylthiophene-3-thiol
- Magnesium 5-methylthiophene-3-sulfinate chloride
Uniqueness
Magnesium 5-methylthiophene-3-sulfinate bromide is unique due to its specific combination of a sulfinate group and a bromide ion. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the bromide ion can influence the compound’s solubility and its ability to participate in halide exchange reactions .
Propriétés
Formule moléculaire |
C5H5BrMgO2S2 |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
magnesium;5-methylthiophene-3-sulfinate;bromide |
InChI |
InChI=1S/C5H6O2S2.BrH.Mg/c1-4-2-5(3-8-4)9(6)7;;/h2-3H,1H3,(H,6,7);1H;/q;;+2/p-2 |
Clé InChI |
OGJNTAZKSNYZHF-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CS1)S(=O)[O-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
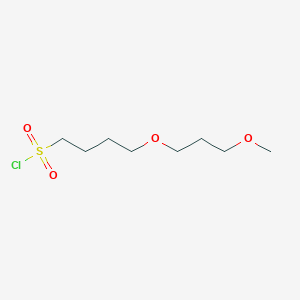
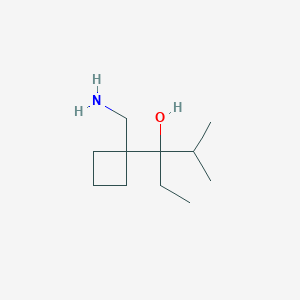



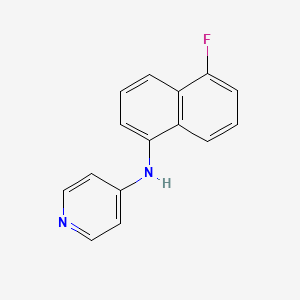
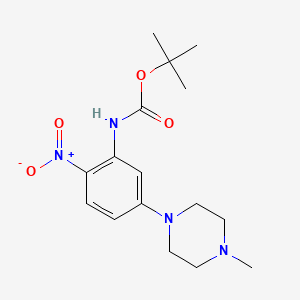



![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
